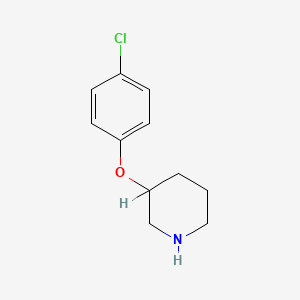

3-(4-Chlorophenoxy)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-chlorophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h3-6,11,13H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXELOOCWZRBKSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397576 | |

| Record name | 3-(4-chlorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384346-27-4 | |

| Record name | 3-(4-Chlorophenoxy)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=384346-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-chlorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the 3-Aryloxypiperidine Scaffold

An In-Depth Technical Guide to the Synthesis of 3-(4-Chlorophenoxy)piperidine

The 3-aryloxypiperidine motif is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of pharmacologically active agents. Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with biological targets, while the basic nitrogen atom provides a handle for modulating physicochemical properties such as solubility and receptor affinity. This compound, specifically, serves as a crucial intermediate in the synthesis of compounds targeting a range of neurological and metabolic disorders.

The primary synthetic challenge lies in the stereocontrolled and efficient formation of the aryl ether bond at the C3 position of the piperidine ring. This guide, intended for researchers and drug development professionals, provides a detailed exploration of the principal synthetic pathways, emphasizing the rationale behind methodological choices, and offering robust, field-tested protocols.

PART 1: Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of this compound reveals two primary disconnection points, both centered on the formation of the C-O ether bond. This leads to two convergent and highly practical synthetic strategies.

The piperidine nitrogen's inherent nucleophilicity and basicity necessitate a protection-deprotection sequence to prevent unwanted side reactions during the etherification step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under various reaction conditions and its facile removal under acidic conditions.[1]

Caption: Retrosynthetic approach for this compound.

PART 2: Synthesis of Key Precursor: N-Boc-3-hydroxypiperidine

The synthesis begins with the preparation of the N-protected piperidine alcohol. This intermediate is central to both primary synthetic routes.

Protocol 1: N-Boc Protection of 3-Hydroxypiperidine

The protection of the secondary amine is a straightforward and high-yielding acylation reaction.

Rationale: 3-Hydroxypiperidine is commercially available but can also be synthesized via methods like the reduction of 3-piperidone.[2] The Boc protection is performed under basic conditions to deprotonate the piperidinium salt (if supplied as such) and to neutralize the acid generated during the reaction. Dichloromethane (DCM) is an excellent solvent for this transformation due to its inertness and ability to dissolve both polar and nonpolar reactants.

Step-by-Step Methodology:

-

To a stirred solution of 3-hydroxypiperidine (1.0 equiv.) in dichloromethane (DCM, approx. 0.5 M), add triethylamine (1.2 equiv.).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in DCM dropwise over 30 minutes. The addition is exothermic and maintaining a low temperature minimizes side reactions.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypiperidine, which is often a crystalline solid or a viscous oil of high purity.[3]

PART 3: Core Synthesis Pathways for Ether Formation

With the key precursor in hand, we can now execute the formation of the aryl ether bond. Two robust and widely adopted methods are presented: the Williamson Ether Synthesis and the Mitsunobu Reaction.

Route A: The Williamson Ether Synthesis Pathway

This classical Sₙ2 reaction provides a reliable method for ether synthesis.[4][5][6] The strategy involves converting the secondary alcohol of N-Boc-3-hydroxypiperidine into a better leaving group (e.g., a tosylate) and reacting it with the nucleophilic 4-chlorophenoxide.

Caption: Williamson Ether Synthesis workflow.

Protocol 2: Two-Step Williamson Ether Synthesis

Step 2a: Activation of the Alcohol (Tosylation)

-

Dissolve N-Boc-3-hydroxypiperidine (1.0 equiv.) in pyridine or DCM with a base like triethylamine.

-

Cool the solution to 0 °C.

-

Add p-toluenesulfonyl chloride (TsCl, 1.1 equiv.) portion-wise, maintaining the temperature below 5 °C.

-

Stir at 0 °C for 1 hour, then at room temperature overnight.

-

Perform an aqueous workup to remove the pyridinium hydrochloride salt and excess reagents. The resulting N-Boc-3-tosyloxypiperidine is often used directly in the next step after drying.

Step 2b: Sₙ2 Displacement

-

In a separate flask, prepare sodium 4-chlorophenoxide by dissolving 4-chlorophenol (1.2 equiv.) in an anhydrous polar aprotic solvent like DMF or THF and adding sodium hydride (NaH, 1.2 equiv.) at 0 °C.

-

Add the solution of N-Boc-3-tosyloxypiperidine (1.0 equiv.) to the phenoxide solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

After cooling, quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.

-

Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-3-(4-Chlorophenoxy)piperidine.

Route B: The Mitsunobu Reaction Pathway

The Mitsunobu reaction offers a powerful alternative, directly coupling the alcohol and the phenol in a single step with a characteristic inversion of stereochemistry at the alcohol's carbon center.[7][8][9]

Causality: The reaction is driven by the formation of the highly stable triphenylphosphine oxide (TPPO) byproduct. Triphenylphosphine and an azodicarboxylate (like DEAD or DIAD) form a reactive phosphonium salt intermediate, which activates the alcohol. The phenoxide then acts as the nucleophile.[7]

Sources

- 1. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]

- 3. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Mitsunobu Reaction [organic-chemistry.org]

- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the Phenoxypiperidine Scaffold

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Chlorophenoxy)piperidine

The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals, recognized for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] When combined with a phenoxy linker, it forms a versatile scaffold that serves as a cornerstone in medicinal chemistry, particularly in the development of agents targeting the central nervous system (CNS) and other biological systems.[3][4] this compound is a specific isomer within this class, representing a key building block for drug discovery. The substitution pattern—a chlorine atom at the para-position of the phenyl ring and the ether linkage at the 3-position of the piperidine ring—creates a unique spatial and electronic arrangement that can be exploited to achieve specific target engagement and a desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. Moving beyond a simple data sheet, we delve into the causality behind experimental choices for its characterization, offering field-proven insights and robust protocols for its analysis. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep, practical understanding of this compound for their work.

Section 1: Core Physicochemical Profile

A thorough understanding of a compound's fundamental properties is the bedrock of any successful research and development campaign. The data for this compound, summarized below, are a combination of information from chemical suppliers and robust computational predictions. It is crucial to note that while predicted values are highly useful for initial assessment, they must be confirmed by empirical testing for GMP or GLP applications.

| Property | Value / Predicted Value | Source / Method |

| IUPAC Name | This compound | Thermo Fisher Scientific[5] |

| CAS Number | 384346-27-4 | Thermo Fisher Scientific[5] |

| Molecular Formula | C₁₁H₁₄ClNO | PubChem[6] |

| Molecular Weight | 211.69 g/mol | Fisher Scientific[7] |

| Monoisotopic Mass | 211.07639 Da | PubChem[6] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds[8] |

| Predicted XlogP | 2.6 | PubChem[6] |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | ChemScene[9] |

| Hydrogen Bond Donors | 1 | ChemScene[9] |

| Hydrogen Bond Acceptors | 2 | ChemScene[9] |

| Rotatable Bonds | 2 | ChemScene[9] |

Section 2: Analytical Characterization: A Validating Workflow

Characterizing a chemical entity like this compound requires a multi-technique approach to unambiguously confirm its structure, purity, and identity. The following workflow is designed as a self-validating system, where each analysis provides complementary information.

Caption: A validated analytical workflow for characterizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the gold standard for structural elucidation of organic molecules. For this compound, ¹H NMR will confirm the substitution pattern on both aromatic and piperidine rings, while ¹³C NMR will verify the carbon count and environment.

Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organics, but if solubility is an issue, DMSO-d₆ is a more polar alternative.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Acquire spectra on a 400 MHz or higher spectrometer. Higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems in the piperidine ring.

-

-

Data Acquisition & Interpretation:

-

¹H NMR: Expect to see multiplets in the aromatic region (~6.8-7.3 ppm) corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring. The piperidine protons will appear as a series of complex multiplets in the aliphatic region (~1.5-3.5 ppm). The proton on the carbon bearing the ether linkage (C3) will be shifted downfield. The N-H proton signal may be broad and its chemical shift is concentration-dependent.

-

¹³C NMR: Expect 8 distinct signals in the proton-decoupled spectrum, corresponding to the chemically non-equivalent carbons.

-

Causality: Running a 2D NMR experiment like COSY would be a secondary step to definitively assign proton-proton correlations within the piperidine ring structure, ensuring the connectivity is correct.

-

Mass Spectrometry (MS)

Expertise & Experience: MS provides the molecular weight, confirming the elemental composition. High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass, which validates the molecular formula with high confidence.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

-

Methodology:

-

Infuse the sample directly or via an LC system into an ESI-equipped mass spectrometer.

-

Acquire data in positive ion mode.

-

Rationale: ESI is a soft ionization technique ideal for polar molecules containing a basic nitrogen, like piperidine, which readily accepts a proton to form a stable [M+H]⁺ ion.

-

-

Data Interpretation:

-

The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 212.08.

-

A key validation point is the isotopic pattern. Due to the presence of chlorine, a characteristic M+2 peak ([M+H+2]⁺) at m/z 214.08 with an intensity of approximately one-third of the M peak should be clearly visible, confirming the presence of a single chlorine atom.

-

For HRMS, the measured exact mass should be within 5 ppm of the calculated value for C₁₁H₁₅ClNO⁺ (212.08367).[6]

-

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups, providing orthogonal validation to NMR and MS data.

Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum from approximately 4000 to 400 cm⁻¹.

-

Data Interpretation: Look for characteristic absorption bands:

-

~3300 cm⁻¹: N-H stretch of the secondary amine.

-

~3050-3000 cm⁻¹: Aromatic C-H stretches.

-

~2950-2800 cm⁻¹: Aliphatic C-H stretches from the piperidine ring.

-

~1600, 1490 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1240 cm⁻¹: Aryl-O-C (ether) asymmetric stretch. This is a key diagnostic peak.

-

~820 cm⁻¹: C-H out-of-plane bending for a 1,4-disubstituted benzene ring.

-

Section 3: Solubility and Lipophilicity

For professionals in drug development, solubility and lipophilicity are not just physical properties; they are critical determinants of a compound's ultimate success.

Lipophilicity (LogP)

The predicted octanol-water partition coefficient (XlogP) of 2.6 suggests that this compound has moderate lipophilicity.[6] This value indicates a good balance, potentially allowing for sufficient aqueous solubility for formulation while being lipophilic enough to cross biological membranes.

Protocol: Shake-Flask Method for LogP Determination

-

System Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Experiment:

-

Dissolve a known amount of the compound in the aqueous phase.

-

Add an equal volume of the n-octanol phase.

-

Shake the mixture vigorously for 1 hour to allow for partitioning equilibrium.

-

Centrifuge to ensure complete phase separation.

-

-

Analysis:

-

Carefully sample both the aqueous and organic layers.

-

Determine the concentration of the compound in each phase using a validated HPLC-UV method.

-

-

Calculation: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

-

Trustworthiness: This classic method is the gold standard. Running the experiment in triplicate and ensuring mass balance (total amount recovered equals initial amount) validates the result.

-

Aqueous Solubility

Solubility is paramount for oral absorption and intravenous formulation. Based on its structure, the free base is expected to have low aqueous solubility, which will be highly pH-dependent due to the basic piperidine nitrogen.

Protocol: Kinetic Solubility Assay using Nephelometry

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Assay:

-

Add a small volume (e.g., 1-2 µL) of the DMSO stock to a buffered aqueous solution (e.g., pH 7.4 phosphate-buffered saline) in a 96-well plate.

-

Mix and incubate at room temperature for 1-2 hours.

-

-

Measurement:

-

Measure the turbidity of the solution using a nephelometer or a plate reader capable of absorbance measurements at ~620 nm.

-

Rationale: This high-throughput method simulates the precipitation that can occur when a drug is dosed. The point at which the solution becomes turbid indicates the limit of its kinetic solubility. The results are compared against a standard curve of known concentrations to determine the solubility value.

-

Conclusion

This compound is a chemical entity with significant potential as a scaffold in modern drug discovery. Its physicochemical profile, characterized by a basic piperidine core and a moderately lipophilic chlorophenoxy substituent, presents a balanced starting point for medicinal chemistry exploration. The predicted properties suggest favorable membrane permeability, while the basic nitrogen offers a handle for salt formation to modulate solubility. The analytical and experimental protocols detailed in this guide provide a robust framework for researchers to confirm the identity, purity, and critical properties of this compound, ensuring data integrity and enabling informed decisions in the progression of drug development programs.

References

-

PubChem. (n.d.). 3,4-Dichlorophenoxypiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). piperidine, 110-89-4. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C11H14ClNO). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(p-chlorophenoxy)piperidine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Chlorophenoxy)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-[3-(2,4-Dichlorophenoxy)propyl]piperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

-

Cheméo. (n.d.). Piperidine (CAS 110-89-4). Retrieved from [Link]

-

Fisher Scientific Canada. (n.d.). 4-(3-Chlorophenoxy)piperidine, 98%, Thermo Scientific Chemicals. Retrieved from [Link]

-

Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6. Retrieved from [Link]

-

D'yachenko, I. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7334. Retrieved from [Link]

-

Rajasekhar, D., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

-

DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Chlorphenesin. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Chlorophenyl)piperidine-2,6-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(4-chlorophenoxy)piperidine (C11H14ClNO). Retrieved from [Link]

-

ResearchGate. (2022). Mass spectra and major fragmentation patterns of piperazine designer.... Retrieved from [Link]

-

SciELO. (2006). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. H50935.03 [thermofisher.com]

- 6. PubChemLite - this compound (C11H14ClNO) [pubchemlite.lcsb.uni.lu]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

- 8. benchchem.com [benchchem.com]

- 9. chemscene.com [chemscene.com]

Introduction: The Structural Imperative of 3-(4-Chlorophenoxy)piperidine

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-(4-Chlorophenoxy)piperidine

This compound is a molecule of significant interest within contemporary drug discovery and development programs. As a substituted piperidine, it belongs to a class of heterocyclic compounds renowned for their prevalence in pharmaceuticals and biologically active molecules.[1] The piperidine scaffold is a key pharmacophore, and its substitution with an aryloxy group, specifically a chlorophenoxy moiety, creates a molecule with potential applications in various therapeutic areas. The precise arrangement of these functional groups dictates the molecule's three-dimensional shape, polarity, and ability to interact with biological targets.

Therefore, unambiguous structural confirmation and purity assessment are not mere procedural formalities; they are the bedrock of reliable and reproducible research. This technical guide provides a comprehensive analysis of this compound using a multi-pronged spectroscopic approach. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, moving beyond a simple recitation of values to explain the causal links between molecular structure and spectral output. This document is designed for researchers, scientists, and drug development professionals who require a deep, functional understanding of how to leverage these powerful analytical techniques for structural elucidation.

Integrated Spectroscopic Workflow

The definitive characterization of a molecule like this compound relies not on a single technique, but on the synergistic integration of multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle. Mass spectrometry reveals the molecular weight and fragmentation patterns, infrared spectroscopy identifies the functional groups present, and NMR spectroscopy maps out the precise atomic connectivity and stereochemistry.

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): Defining the Molecular Blueprint

Mass spectrometry serves as the initial and most fundamental analytical step, providing the molecular weight of the compound and, by extension, its molecular formula. For a molecule like this compound, which contains nitrogen and chlorine, the isotopic pattern is also highly informative.

Expected High-Resolution Mass Spectrum (HRMS)

Using a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecule, [M+H]⁺.

-

Molecular Formula: C₁₁H₁₄ClNO

-

Monoisotopic Mass: 211.07639 Da[2]

-

Expected [M+H]⁺ (Monoisotopic): 212.08367 Da for C₁₁H₁₅ClNO⁺[3]

-

Isotopic Pattern: A crucial confirmatory feature will be the presence of an [M+H+2]⁺ peak at approximately one-third the intensity of the [M+H]⁺ peak, which is characteristic of the natural abundance of the ³⁷Cl isotope relative to the ³⁵Cl isotope.

Proposed ESI-MS Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion provides invaluable structural information. The fragmentation of piperidine derivatives is well-documented and typically involves cleavages of the piperidine ring and its substituents.[4][5] For this compound, fragmentation is likely initiated at the protonated nitrogen atom, leading to characteristic neutral losses and fragment ions.

Caption: Proposed ESI-MS fragmentation of protonated this compound.

Table 1: Predicted Mass Spectrometry Data

| m/z (Da) | Ion | Description |

|---|---|---|

| 212.0837 | [M+H]⁺ | Protonated molecule (³⁵Cl isotope) |

| 214.0807 | [M+H+2]⁺ | Protonated molecule (³⁷Cl isotope) |

| 129.0102 | [C₆H₅OCl+H]⁺ | Protonated 4-chlorophenol fragment |

| 84.0813 | [C₅H₁₀N]⁺ | Iminium ion from piperidine ring cleavage[6] |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. The spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H of the secondary amine, the C-O of the aryl ether, the aromatic ring, and the aliphatic C-H bonds of the piperidine ring.

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |

|---|---|---|---|

| 3350–3310 | Secondary Amine (N-H) | Stretch | Weak to medium, sharp[7] |

| 3100–3000 | Aromatic C-H | Stretch | Medium to weak, sharp |

| 3000–2850 | Aliphatic C-H (sp³) | Stretch | Strong, multiple sharp peaks[8] |

| ~1600, ~1500 | Aromatic C=C | Stretch | Medium, sharp peaks |

| 1250–1200 | Aryl Ether (Ar-O) | Asymmetric Stretch | Strong, characteristic |

| 1250–1020 | Aliphatic Amine (C-N) | Stretch | Medium to weak[9] |

| 910–665 | Secondary Amine (N-H) | Out-of-plane bend (wag) | Strong, broad[7] |

| ~830 | Aromatic C-H | Out-of-plane bend | Strong (indicative of 1,4-disubstitution) |

| ~750 | C-Cl | Stretch | Medium to strong |

The absence of a strong, broad peak around 3300 cm⁻¹ rules out the presence of hydroxyl (O-H) groups, while the absence of a strong peak around 1700 cm⁻¹ confirms the lack of a carbonyl (C=O) group.[10] The combination of a sharp N-H stretch, a strong aryl-ether C-O stretch, and peaks confirming the 1,4-disubstituted aromatic ring provides strong evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed picture of the molecular structure, revealing the chemical environment of each proton and carbon atom. For this compound, we will analyze both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: Proton Environments and Connectivity

The ¹H NMR spectrum will confirm the number of different proton environments and their neighboring protons through spin-spin coupling.

-

Aromatic Region (~6.8-7.3 ppm): The 1,4-disubstituted chlorophenyl group is expected to produce a classic AA'BB' system, appearing as two distinct doublets. The protons ortho to the ether oxygen (H-8, H-12) will be upfield compared to the protons ortho to the chlorine atom (H-9, H-11) due to the oxygen's electron-donating resonance effect.

-

Piperidine Ring Protons (~1.5-4.5 ppm): The signals from the piperidine ring protons will be more complex due to conformational flexibility and diastereotopicity.[11]

-

H-3 (~4.2-4.5 ppm): This methine proton, directly attached to the electron-withdrawing phenoxy group, will be the most downfield of the piperidine protons. It will likely appear as a multiplet.

-

H-2, H-6 (Axial/Equatorial) (~2.6-3.2 ppm): These protons adjacent to the nitrogen will show complex splitting patterns.

-

H-4, H-5 (Axial/Equatorial) (~1.5-2.2 ppm): These methylene protons will be the most upfield.

-

-

Amine Proton (N-H): The N-H proton signal can be broad and its chemical shift is highly dependent on solvent and concentration. It is typically found between 1.0-3.0 ppm.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-9, H-11 | ~7.25 | d | ~9.0 | 2H |

| H-8, H-12 | ~6.85 | d | ~9.0 | 2H |

| H-3 | ~4.30 | m | - | 1H |

| H-2eq, H-6eq | ~3.15 | m | - | 2H |

| H-2ax, H-6ax | ~2.70 | m | - | 2H |

| H-5eq | ~2.05 | m | - | 1H |

| H-4eq | ~1.85 | m | - | 1H |

| N-H | ~1.80 | br s | - | 1H |

| H-5ax | ~1.70 | m | - | 1H |

| H-4ax | ~1.60 | m | - | 1H |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon framework. Due to symmetry, we expect 9 distinct signals.

-

Aromatic Carbons (~115-160 ppm): Four signals are expected for the chlorophenyl group. The carbon attached to the oxygen (C-7) will be the most downfield, followed by the carbon attached to the chlorine (C-10).

-

Piperidine Carbons (~25-75 ppm): Five signals are expected. The carbon bearing the phenoxy group (C-3) will be the most downfield in this region (~70-75 ppm). The carbons adjacent to the nitrogen (C-2, C-6) will appear around 45-50 ppm, while the remaining carbons (C-4, C-5) will be the most upfield (~25-35 ppm).[12]

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Carbon Assignment | Predicted δ (ppm) |

|---|---|

| C-7 (Ar-O) | ~156.5 |

| C-10 (Ar-Cl) | ~129.5 |

| C-9, C-11 | ~129.0 |

| C-8, C-12 | ~116.0 |

| C-3 (CH-O) | ~72.0 |

| C-2 | ~49.5 |

| C-6 | ~45.0 |

| C-5 | ~30.0 |

| C-4 | ~24.5 |

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Sample Preparation

-

NMR Spectroscopy: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Mass Spectrometry (ESI): Prepare a stock solution of the sample at 1 mg/mL in methanol. Dilute this solution to a final concentration of ~10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

-

IR Spectroscopy (ATR): Place a small amount of the neat solid or liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the built-in clamp.

Data Acquisition

Caption: Standard data acquisition parameters for spectroscopic analysis.

Conclusion: A Unified Structural Assignment

The collective evidence from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a robust and self-validating confirmation of the structure of this compound. MS establishes the correct molecular formula, C₁₁H₁₄ClNO. IR spectroscopy confirms the presence of the key functional groups: a secondary amine, an aryl ether, and a 1,4-disubstituted aromatic ring, while confirming the absence of other functionalities. Finally, ¹H and ¹³C NMR provide a detailed map of the atomic connectivity, confirming the specific 3-substituted piperidine isomer and the para-position of the chlorine on the phenoxy ring. This integrated analytical approach is indispensable in modern chemical research, ensuring the foundational integrity of all subsequent biological and medicinal chemistry studies.

References

-

BenchChem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from BenchChem.[4]

-

de Souza, M. V. N., d'Acampora-Zanatta, Â. M., & Borges, W. S. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.[5]

-

Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3865138, this compound. PubChem.[2]

-

Wiley-VCH. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Retrieved from a Wiley-VCH portal.[13]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from a University of Arizona educational resource.[6]

-

O'Brien, P., et al. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate.[14]

-

University of California, Los Angeles. (n.d.). Infrared Spectra Handout. Retrieved from a UCLA educational resource.[8]

-

Natural Products Magnetic Resonance Database. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). NP-MRD.[15]

-

O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry.[16]

-

Arumugam, N., et al. (2012). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry.[17]

-

Kljun, J., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.[18]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from Chemistry Steps.[10]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from a University of Colorado Boulder educational resource.[7]

-

ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum. Retrieved from ChemicalBook.[19]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from a University of Calgary educational resource.[20]

-

O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. National Institutes of Health.[11]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5199889, 4-(4-Chlorophenoxy)piperidine. PubChem.[21]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) for Piperidine. HMDB.[22]

-

Avcı, D., & Atalay, Y. (2013). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate.[12]

-

Goti, A., et al. (2014). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. National Institutes of Health.[23]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from WikiEducator.[9]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5199889, 4-(4-chlorophenoxy)piperidine. PubChemLite.[3]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24212030, 3-(2-chlorophenoxy)piperidine hydrochloride. PubChemLite.[24]

-

ChemicalBook. (n.d.). Piperidine(110-89-4) 13C NMR spectrum. Retrieved from ChemicalBook.[25]

-

Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.[1]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. PubChemLite - this compound (C11H14ClNO) [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - 4-(4-chlorophenoxy)piperidine (C11H14ClNO) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. wikieducator.org [wikieducator.org]

- 10. Interpreting IR Spectra [chemistrysteps.com]

- 11. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 17. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. 4-(4-Chlorophenoxy)piperidine | C11H14ClNO | CID 5199889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) [hmdb.ca]

- 23. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. PubChemLite - 3-(2-chlorophenoxy)piperidine hydrochloride (C11H14ClNO) [pubchemlite.lcsb.uni.lu]

- 25. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Mechanism of Action of 3-(4-Chlorophenoxy)piperidine Derivatives

Abstract

The 3-(4-chlorophenoxy)piperidine scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for a diverse range of centrally active agents. While derivatives have been explored for various targets, a predominant and well-characterized mechanism of action for many analogues is the modulation of monoamine transporter function. This technical guide provides an in-depth exploration of this core mechanism, intended for researchers, scientists, and drug development professionals. We will dissect the molecular interactions with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, explore the resultant downstream signaling cascades, and detail the critical experimental workflows required to elucidate these activities. This document is structured to provide not just a recitation of facts, but a causal narrative explaining the scientific rationale behind the evaluation of this important chemical class.

Introduction: The this compound Scaffold

The piperidine ring is one of the most ubiquitous heterocyclic motifs in pharmaceuticals, valued for its conformational properties and its role as a versatile scaffold for introducing diverse pharmacophoric elements.[1][2] When combined with a 3-(4-chlorophenoxy) moiety, the resulting core structure (PubChem CID: 3865138)[3] gives rise to compounds with a high propensity for interacting with central nervous system (CNS) targets. The specific arrangement of the ether linkage and the substituted aromatic ring creates a structural motif recognized by the binding pockets of monoamine transporters, which are critical regulators of neurotransmission.[4] Consequently, these derivatives have been extensively investigated as potential therapeutics for conditions associated with monoaminergic dysregulation, including depression, attention deficit hyperactivity disorder (ADHD), and substance use disorders.[5][6]

Primary Molecular Target: Monoamine Transporters (MATs)

The primary mechanism of action for a significant number of this compound derivatives is the inhibition of monoamine transporters (MATs).[4] These transmembrane proteins, belonging to the Solute Carrier 6 (SLC6) family, are responsible for the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron.[6] This reuptake process is the principal mechanism for terminating neurotransmitter signaling.[7] By binding to these transporters, this compound derivatives act as reuptake inhibitors, blocking the transporter's function and thereby increasing the concentration and residence time of monoamines in the synapse.[5][7] This enhancement of synaptic neurotransmitter levels is the foundational event that triggers their downstream physiological and behavioral effects.

The affinity and selectivity of these derivatives for the different MATs (DAT, SERT, NET) can be finely tuned through chemical modification, leading to compounds that range from selective single-transporter inhibitors to broad-spectrum triple-reuptake inhibitors.[8][9][10]

Structure-Activity Relationships (SAR)

The pharmacological profile of these derivatives is highly dependent on their specific substitution patterns. Key SAR insights include:

-

N-Substitution: The substituent on the piperidine nitrogen is a critical determinant of both potency and selectivity. Large, lipophilic groups, such as phenylpropyl or naphthylmethyl moieties, often confer high affinity for the DAT.[9][10]

-

Piperidine Ring Substitution: Modifications to the piperidine ring itself can influence binding. For instance, the stereochemistry and substitution pattern can impact the compound's fit within the transporter's binding site.[11]

-

Phenoxy Ring Substitution: While the 4-chloro substituent is a hallmark of this class, alterations to this ring can modulate affinity and selectivity across the MAT family.[12]

Quantitative Analysis of Transporter Inhibition

The potency and selectivity of these compounds are typically quantified by their inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀) at each transporter. A lower value indicates higher potency. The ratio of these values (e.g., SERT Kᵢ / DAT Kᵢ) provides a measure of selectivity.

| Compound Scaffold Example | Target | Kᵢ or IC₅₀ (nM) | Selectivity Ratio (vs. DAT) | Reference |

| GBR 12909 Analogue (Piperidine-based) | DAT | 6.0 | - | [9] |

| SERT | 180 | 30.0 | [9] | |

| Phenoxyalkylpiperidine Analogue | DAT | 9.4 | - | [10] |

| SERT | 583 | ~62 | [10] | |

| Diphenethylpiperidine Analogue | VMAT2 | 24 | - | [13] |

| DAT | 1080 | (VMAT2 selective) | [13] | |

| SERT | 11000 | (VMAT2 selective) | [13] |

Note: The table presents representative data from different studies to illustrate the range of potencies and selectivities achievable with this scaffold. VMAT2 (Vesicular Monoamine Transporter 2) is another key target for some piperidine derivatives.

Downstream Signaling Consequences of DAT Inhibition

As many potent this compound derivatives are selective dopamine reuptake inhibitors (DRIs), we will focus on the downstream consequences of their action at the DAT. By blocking dopamine reuptake, these compounds elevate synaptic dopamine levels, leading to increased activation of postsynaptic dopamine receptors (primarily D1 and D2 receptors).[5][7] This receptor activation initiates a cascade of intracellular signaling events that ultimately alter neuronal function and gene expression.

Activation of D1-family receptors typically stimulates adenylyl cyclase (AC), leading to an increase in cyclic adenosine monophosphate (cAMP).[14] cAMP, in turn, activates Protein Kinase A (PKA). PKA phosphorylates numerous downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which modulates the expression of genes involved in neuronal plasticity and survival.[14][15] Activation of D2-family receptors can have opposing effects, often inhibiting adenylyl cyclase.[14] Furthermore, dopamine receptor signaling can engage other pathways, such as those involving Protein Kinase C (PKC) and mitogen-activated protein kinase (MAPK), which also play roles in synaptic plasticity.[5][14]

Diagram: Downstream Signaling of a DAT Inhibitor

The following diagram illustrates the canonical signaling pathway initiated by the inhibition of the dopamine transporter.

Caption: Signaling pathway following inhibition of the Dopamine Transporter (DAT).

Key Experimental Protocols for Mechanistic Validation

To rigorously characterize the mechanism of action of this compound derivatives, a series of validated in vitro assays are essential. These protocols form a self-validating system, where binding affinity is correlated with functional inhibition of transporter activity.

Protocol: Radioligand Binding Assay for Transporter Affinity (Kᵢ)

This assay quantifies the affinity of a test compound for a specific transporter by measuring its ability to compete with a known high-affinity radiolabeled ligand.

Principle: The amount of radioligand displaced from the transporter by the test compound is proportional to the test compound's binding affinity. The data is used to calculate the IC₅₀, which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Step-by-Step Methodology:

-

Preparation of Membranes: Prepare cell membrane homogenates from cell lines stably expressing the human dopamine, serotonin, or norepinephrine transporter (e.g., HEK293-hDAT cells).[16] Alternatively, use dissected brain regions rich in the target transporter (e.g., rat striatum for DAT).[8][9]

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Reaction Setup: In a 96-well plate, combine:

-

Membrane preparation (typically 20-50 µg of protein).

-

A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET) at a concentration near its Kₑ value.

-

Varying concentrations of the this compound test compound (typically in a serial dilution from 10⁻¹¹ M to 10⁻⁵ M).

-

-

Controls:

-

Total Binding: Radioligand + membranes (no test compound).

-

Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known, non-labeled inhibitor (e.g., 10 µM GBR 12909 for DAT) to saturate all specific binding sites.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a set time (e.g., 60-120 minutes) to reach equilibrium.

-

Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

-

Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Diagram: Radioligand Binding Assay Workflow

Caption: Workflow for a typical radioligand binding assay.

Protocol: Synaptosomal Neurotransmitter Uptake Inhibition Assay (IC₅₀)

This assay measures the functional ability of a compound to inhibit the transporter's primary role: clearing neurotransmitters from the extracellular space.

Principle: The assay quantifies the uptake of a radiolabeled neurotransmitter (e.g., [³H]Dopamine) into isolated nerve terminals (synaptosomes) or transporter-expressing cells. The ability of a test compound to reduce this uptake reflects its functional potency as an inhibitor.

Step-by-Step Methodology:

-

Preparation of Synaptosomes: Isolate synaptosomes from fresh brain tissue (e.g., rat striatum) via differential centrifugation or use cultured cells expressing the transporter of interest.[16][17]

-

Assay Buffer: Prepare a suitable Krebs-Ringer-HEPES buffer containing appropriate salts and glucose.

-

Pre-incubation: Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of the this compound test compound for 10-15 minutes at 37°C. This allows the inhibitor to bind to the transporter.

-

Initiate Uptake: Start the uptake reaction by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]Dopamine for DAT).

-

Controls:

-

Total Uptake: Synaptosomes + [³H]DA (no test compound).

-

Non-specific Uptake: Define this by either incubating at 4°C (which inhibits active transport) or by adding a saturating concentration of a known potent inhibitor (e.g., 10 µM Nomifensine or Cocaine for DAT).[5]

-

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The time must be within the linear range of uptake.

-

Termination: Stop the uptake by rapid vacuum filtration through glass fiber filters, followed by immediate washing with ice-cold buffer to remove extracellular radiolabel.

-

Quantification: Lyse the synaptosomes/cells on the filter (e.g., with a detergent) or directly place the filter in scintillation cocktail. Measure the internalized radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Uptake = Total Uptake (CPM) - Non-specific Uptake (CPM).

-

Plot the percentage of specific uptake inhibition against the log concentration of the test compound.

-

Use non-linear regression to fit the data and determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the specific neurotransmitter uptake.

-

Conclusion

The this compound framework represents a highly valuable scaffold for the development of CNS-active agents. The core mechanism of action for many of its derivatives is the potent and often selective inhibition of monoamine transporters, particularly the dopamine transporter. This inhibition leads to an increase in synaptic neurotransmitter levels, which in turn modulates critical downstream signaling pathways involved in mood, cognition, and reward. A thorough understanding of this mechanism, validated through rigorous experimental protocols such as radioligand binding and neurotransmitter uptake assays, is paramount for the rational design and development of novel therapeutics based on this versatile chemical class. The interplay between chemical structure, transporter affinity, and functional consequence remains a fertile ground for research, promising the discovery of next-generation modulators of monoaminergic neurotransmission.

References

-

Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link][16][18]

-

Rothman, R. B., et al. (2003). In vitro characterization of novel monoamine transporter ligands. Drug and Alcohol Dependence, 71(1), 65-73. (Conceptual basis covered by[17])

-

Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Molecular Aspects of Medicine, 42, 1-13. (Conceptual basis covered by[16][17])

-

Johnson, K. M., et al. (2011). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 21(1), 345-348. [Link][19]

-

BioIVT. (n.d.). DAT Transporter Assay. BioIVT Website. [Link][7]

-

Dwoskin, L. P., & Zahniser, N. R. (2000). Role of dopamine transporter in the action of psychostimulants, nicotine, and other drugs of abuse. Journal of Neurochemistry, 75(4), 1345-1357. [Link][5]

-

Vaughan, R. A., & Foster, J. D. (2013). Model Systems for Analysis of Dopamine Transporter Function and Regulation. ACS Chemical Neuroscience, 4(12), 1475-1486. [Link][6]

-

Singh, S., et al. (2009). Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 19(21), 6140-6144. [Link][8]

-

Zhang, Y., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters, 23(24), 6757-6761. [Link][20]

-

Foster, J. D., et al. (2016). Mechanisms of dopamine transporter regulation in normal and disease states. Pharmacological Reviews, 68(4), 817-850. [Link][21]

-

Feldman, P. L., et al. (1993). Synthesis and Pharmacological Evaluation of a Series of New 3-Methyl-1,4-disubstituted-piperidine Analgesics. Journal of Medicinal Chemistry, 36(21), 3145-3155. [Link][22]

-

Nishi, A., et al. (2018). Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance. International Journal of Molecular Sciences, 19(11), 3533. [Link][14]

-

Thomas, J. B., et al. (2016). Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of replacement of the 3-hydroxyphenyl group with pyridine or thiophene bioisosteres. Bioorganic & Medicinal Chemistry Letters, 26(16), 4054-4058. [Link][23]

-

ResearchGate. (n.d.). Structure activity relationship. ResearchGate Website. [Link][24]

-

Abate, C., et al. (2018). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. Journal of Medicinal Chemistry, 61(21), 9672-9686. [Link][25]

-

Cheng, J., et al. (2023). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists for the treatment of L-DOPA induced dyskinesia. ChemRxiv. [Link][12]

-

Hankosky, E. R., et al. (2019). Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2. Bioorganic & Medicinal Chemistry Letters, 29(1), 108-112. [Link][13]

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). [Link][26]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate Website. [Link][1]

-

PubMed. (1993). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry. [Link][27]

-

PubMed. (2005). Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. Bioorganic & Medicinal Chemistry. [Link][28]

-

Datta, D., et al. (1998). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 41(6), 950-958. [Link][9]

-

Salmaso, V., et al. (2018). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 61(10), 4489-4505. [Link][29]

-

Wang, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link][11]

-

YouTube. (2015). Dopamine transporter. YouTube Video. [Link][30]

-

Carroll, F. I., et al. (2007). Synthesis, Monoamine Transporter Binding, Properties, and Functional Monoamine Uptake Activity of 3β-[4-Methylphenyl and 4-Chlorophenyl]-2β-[5-(Substituted phenyl)thiazol-2-yl]tropanes. Journal of Medicinal Chemistry, 50(17), 4230-4242. [Link][31]

-

ResearchGate. (2000). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. Journal of Medicinal Chemistry. [Link][10]

-

Frolov, A. S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7338. [Link][2]

-

Aggarwal, S., et al. (2018). Discovery and Development of Monoamine Transporter Ligands. Topics in Medicinal Chemistry, 28, 1-32. [Link][4]

-

Human Metabolome Database. (2013). 4-(4-chlorophenyl)-4-hydroxypiperidine (HMDB0060902). HMDB Website. [Link]

-

PubMed. (2001). 3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of Medicinal Chemistry. [Link]

-

PubMed. (1993). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Arzneimittel-Forschung. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C11H14ClNO) [pubchemlite.lcsb.uni.lu]

- 4. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of dopamine transporter in the action of psychostimulants, nicotine, and other drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Model Systems for Analysis of Dopamine Transporter Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioivt.com [bioivt.com]

- 8. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dextroamphetamine - Wikipedia [en.wikipedia.org]

- 16. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 22. lookchem.com [lookchem.com]

- 23. Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of replacement of the 3-hydroxyphenyl group with pyridine or thiophene bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. ricerca.uniba.it [ricerca.uniba.it]

- 26. ijnrd.org [ijnrd.org]

- 27. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 30. youtube.com [youtube.com]

- 31. pubs.acs.org [pubs.acs.org]

The Emergence of 3-(4-Chlorophenoxy)piperidine Analogs: A Technical Guide to Biological Activity Evaluation

Foreword: The Piperidine Scaffold in Modern Drug Discovery

The piperidine moiety is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of FDA-approved drugs and biologically active natural products.[1][2] Its conformational flexibility and ability to engage in diverse molecular interactions have cemented its role in the design of therapeutics targeting a wide array of diseases, including cancer and neurological disorders.[1] This guide focuses on a specific, promising subclass: novel 3-(4-Chlorophenoxy)piperidine analogs. The introduction of the 4-chlorophenoxy group at the 3-position of the piperidine ring creates a unique chemical entity with the potential for nuanced interactions with various biological targets. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these novel analogs.

I. Synthesis and Chemical Space of this compound Analogs

The rational design and synthesis of novel this compound analogs are the initial critical steps in exploring their therapeutic potential. The synthetic routes are designed to be versatile, allowing for the introduction of a variety of substituents to probe the structure-activity landscape.

A. General Synthetic Pathway

A common and effective method for the synthesis of the this compound core involves a multi-step process, often starting from commercially available piperidine precursors. A representative synthetic scheme is outlined below.

Scheme 1: General Synthesis of this compound Analogs

A typical synthesis commences with the reaction of a suitably protected 3-hydroxypiperidine with 4-chlorophenol under conditions that facilitate ether formation. Subsequent deprotection and derivatization of the piperidine nitrogen allow for the introduction of a diverse range of functional groups, enabling the exploration of the chemical space.[3]

B. Key Experimental Protocol: Synthesis of a Representative Analog

The following protocol details the synthesis of a representative 1-substituted-3-(4-chlorophenoxy)piperidine analog, based on established methodologies.[3]

Step 1: Synthesis of tert-butyl this compound-1-carboxylate

-

To a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-chloro-4-fluorobenzene (1.1 eq) and continue stirring at 80 °C for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with ice-water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection of the Piperidine Nitrogen

-

Dissolve the product from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with DCM.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound.

Step 3: N-Alkylation/Acylation of the Piperidine Core

-

To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM, add the desired alkyl halide or acyl chloride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization.

Characterization: The structure and purity of the synthesized analogs should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Biological Activity and Therapeutic Potential

The this compound scaffold has been investigated for a range of biological activities, with preliminary studies indicating potential applications in oncology and neuroprotection.

A. Anticancer Activity

The piperidine nucleus is a common feature in many anticancer agents.[4][5] Novel this compound analogs are being explored for their cytotoxic effects against various cancer cell lines.

The initial assessment of anticancer potential involves screening the synthesized compounds for their ability to inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[6]

Table 1: Representative Cytotoxic Activity of this compound Analogs

| Compound ID | Cancer Cell Line | IC50 (µM) |

| Analog A | MCF-7 (Breast) | 5.2 |

| A549 (Lung) | 8.1 | |

| Analog B | HCT116 (Colon) | 3.7 |

| HeLa (Cervical) | 6.5 |

Note: The data presented are hypothetical and for illustrative purposes.

This protocol provides a step-by-step guide for evaluating the cytotoxic effects of novel this compound analogs on a selected cancer cell line.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Make serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

-

Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for another 4 hours at 37 °C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

The cytotoxic activity of these analogs may be attributed to various mechanisms, including the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer cell proliferation and survival. Further investigation into the mechanism of action is crucial for lead optimization.

dot

Caption: Potential anticancer mechanisms of action.

B. Neuroprotective Activity

The piperidine scaffold is also a key component of many compounds with activity in the central nervous system (CNS).[1] Preliminary research suggests that this compound analogs may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases.

The neuroprotective effects of these compounds can be assessed in vitro using neuronal cell lines or primary neuronal cultures subjected to neurotoxic insults, such as glutamate-induced excitotoxicity or oxidative stress.

Table 2: Representative Neuroprotective Activity of this compound Analogs

| Compound ID | Neurotoxic Insult | Cell Line | % Protection at 10 µM |

| Analog C | Glutamate | SH-SY5Y | 65% |

| H₂O₂ | Primary Cortical Neurons | 58% | |

| Analog D | MPTP | PC12 | 72% |

| Rotenone | SH-SY5Y | 61% |

Note: The data presented are hypothetical and for illustrative purposes.

This protocol outlines a method for evaluating the neuroprotective effects of this compound analogs against glutamate-induced excitotoxicity in a neuronal cell line.

-

Cell Culture and Differentiation: Culture a neuronal cell line, such as SH-SY5Y, in appropriate media. Differentiate the cells into a neuronal phenotype using agents like retinoic acid.

-

Compound Pre-treatment: Pre-incubate the differentiated cells with various concentrations of the test compounds for 1-2 hours.

-

Glutamate Challenge: Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 5-10 mM) for 24 hours. Include a control group with no glutamate exposure and a glutamate-only group.

-

Cell Viability Assessment: Assess cell viability using the MTT assay, as described previously, or by measuring lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell death.

-

Data Analysis: Calculate the percentage of neuroprotection for each compound concentration relative to the glutamate-only control.

Promising candidates from in-vitro studies should be further evaluated in animal models of neurodegenerative diseases to assess their efficacy and pharmacokinetic properties.

Animal Models for Neuroprotection Studies:

-

MPTP-induced Parkinson's Disease Model: This model is widely used to study the neuroprotective effects of compounds against dopamine neuron degeneration.[7]

-

Stroke Models (e.g., Middle Cerebral Artery Occlusion): These models are used to evaluate the potential of compounds to protect against ischemic brain injury.

-

Alzheimer's Disease Models (e.g., Transgenic Mice): These models are employed to assess the efficacy of compounds in reducing amyloid-beta plaques and tau pathology.

dot

Caption: Workflow for neuroprotective drug discovery.

III. Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of the this compound analogs and their biological activity is paramount for rational drug design and lead optimization. SAR studies help in identifying the key structural features responsible for potency, selectivity, and desirable pharmacokinetic properties.

A. Key Structural Modifications and Their Impact

Systematic modifications of the core scaffold can provide valuable insights into the SAR.

-

Substituents on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen often has a significant impact on the biological activity. Variations in the size, lipophilicity, and electronic properties of this substituent can influence receptor binding and cellular uptake. For instance, the introduction of a bulky group may enhance selectivity for a specific target, while a more polar group could improve aqueous solubility.[8]

-

Modifications of the Phenoxy Ring: Altering the substitution pattern on the chlorophenoxy ring can modulate the electronic properties and steric profile of the molecule. The position and nature of additional substituents can fine-tune the binding affinity and selectivity.

-

Stereochemistry: The stereochemistry at the 3-position of the piperidine ring can be a critical determinant of biological activity. The two enantiomers of a chiral analog may exhibit different potencies and selectivities, highlighting the importance of stereospecific synthesis and evaluation.

Table 3: Illustrative SAR of this compound Analogs

| Compound ID | R1 (N-substituent) | R2 (Phenoxy substituent) | Target Affinity (Ki, nM) |

| Analog E | -CH₃ | H | 150 |

| Analog F | -CH₂Ph | H | 25 |

| Analog G | -CH₂Ph | 2-F | 18 |

| Analog H | -(CH₂)₂Ph | H | 45 |

Note: The data presented are hypothetical and for illustrative purposes to demonstrate SAR principles.

B. Rationale for Experimental Design

The design of new analogs should be guided by the emerging SAR data. For example, if a particular N-substituent is found to be crucial for activity, further modifications around that group would be a logical next step. Similarly, if a specific substitution on the phenoxy ring enhances potency, exploring other substituents at that position would be warranted. This iterative process of design, synthesis, and biological evaluation is the cornerstone of successful drug discovery campaigns.

IV. Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and neurodegenerative diseases. The preliminary data on their biological activities are encouraging, but further in-depth studies are required to fully elucidate their therapeutic potential.

Future research should focus on:

-

Expansion of the Analog Library: Synthesis of a wider range of analogs with diverse substituents to build a more comprehensive SAR profile.

-

Identification of Molecular Targets: Utilizing techniques such as affinity chromatography, proteomics, and computational modeling to identify the specific molecular targets of the most active compounds.

-

In-Depth Mechanistic Studies: Elucidating the precise signaling pathways and cellular processes modulated by these analogs.

-

Pharmacokinetic and Toxicological Profiling: Thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to assess their drug-likeness.

V. References

-